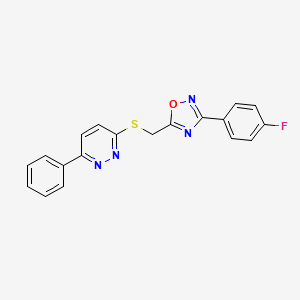

3-(4-Fluorophenyl)-5-(((6-phenylpyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

3-(4-fluorophenyl)-5-[(6-phenylpyridazin-3-yl)sulfanylmethyl]-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13FN4OS/c20-15-8-6-14(7-9-15)19-21-17(25-24-19)12-26-18-11-10-16(22-23-18)13-4-2-1-3-5-13/h1-11H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZILLJDOFVHLIPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13FN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(4-Fluorophenyl)-5-(((6-phenylpyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on current research findings.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The oxadiazole ring is formed through cyclization reactions involving thioether and fluorinated aromatic compounds. Detailed methodologies can be found in specialized literature focusing on oxadiazole derivatives.

Biological Activity Overview

Research indicates that compounds containing the oxadiazole moiety exhibit a range of biological activities, including:

- Antifungal Activity : Analogues of oxadiazoles have demonstrated significant antifungal properties against various pathogenic fungi. For instance, compounds with similar structures showed minimum inhibitory concentrations (MIC) as low as 0.125 μg/mL against certain fungal strains .

- Anticancer Properties : Some pyridazine derivatives have been evaluated for their potential as anticancer agents. Studies suggest that modifications to the pyridazine structure can enhance cytotoxicity against cancer cell lines .

- Antibacterial Effects : The presence of the thioether linkage in the structure may contribute to antibacterial activity. Research has shown that derivatives of similar compounds can inhibit bacterial growth without significantly affecting cell viability .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

- Antifungal Evaluation : A study synthesized novel fluconazole analogues incorporating the 1,3,4-oxadiazole moiety. These analogues exhibited potent antifungal activity against seven pathogenic fungi, surpassing traditional antifungals like itraconazole .

- Anticancer Screening : A series of pyridazine derivatives targeting JNK1 were synthesized and evaluated for anticancer properties. The results indicated that certain modifications led to enhanced activity against various cancer cell lines, suggesting a promising avenue for further development .

- Antibacterial Studies : Research on thioether-containing compounds indicated that they could effectively inhibit bacterial sortases, which are critical for the virulence of Gram-positive bacteria. This inhibition was observed without impacting bacterial growth significantly .

Data Tables

Here is a summary table highlighting key biological activities and findings related to similar compounds:

Comparison with Similar Compounds

Substituent Effects on the 1,2,4-Oxadiazole Core

Compound A ’s 4-fluorophenyl substituent contrasts with analogs bearing electron-donating or electron-withdrawing groups at different positions:

Table 1: Substituent Effects on Oxadiazole Derivatives

| Compound | Oxadiazole Substituent | Key Properties |

|---|---|---|

| A | 4-Fluorophenyl | Moderate lipophilicity, electron-withdrawing |

| B | 3-Methoxyphenyl | Increased solubility, electron-donating |

| C | 4-(Trifluoromethyl)phenyl | High lipophilicity, steric bulk |

Thioether Linker vs. Amide/Thiadiazole Moieties

The thioether bridge in Compound A differs from compounds with alternative linkers:

- The thioether in Compound A may confer greater metabolic stability but reduced polarity compared to amides .

- Compound A’s pyridazine-thioether system may enhance π-π stacking interactions in biological targets .

Heterocyclic Appendages: Pyridazine vs. Pyrazole/Triazole

- S-Alkyl 4-amino-5-(5-(3-fluorophenyl)pyrazol-3-yl)-1,2,4-triazole-3-thiol derivatives (): Pyrazole and triazole rings introduce multiple nitrogen atoms, increasing hydrogen-bonding capacity.

- 3-(3-Chloro-4-fluorophenyl)-5-(((6-(2-fluorophenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole (): This analog differs in halogen placement (2-fluoro vs. Compound A ’s 6-phenylpyridazine), suggesting positional effects on steric hindrance and target selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.